

Chemical structure and molecular weight of 2',7'-Difluorofluorescein

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2',7'-Difluorofluorescein

Cat. No.: B057193

[Get Quote](#)

An In-depth Technical Guide to 2',7'-Difluorofluorescein

Introduction

2',7'-Difluorofluorescein, commonly known as Oregon Green™ 488, is a fluorescent dye belonging to the xanthene class.^{[1][2]} It is a derivative of fluorescein with fluorine substituents at the 2' and 7' positions of the xanthene core.^[2] This modification results in a fluorophore with enhanced photostability and a lower pKa compared to its parent compound, fluorescein, making it a valuable tool for fluorescent labeling and pH sensing in biological research.^{[3][4]} Its utility extends to the synthesis of more complex probes for detecting reactive oxygen and nitrogen species. This guide provides a comprehensive overview of its chemical structure, molecular properties, and relevant experimental protocols for its synthesis and application.

Chemical Structure and Properties

The chemical structure of **2',7'-Difluorofluorescein** is characterized by a xanthene core with two fluorine atoms, which influence its spectral properties.

Chemical Structure:

Chemical Structure of 2',7'-Difluorofluorescein

Figure 1. Chemical structure of 2',7'-Difluorofluorescein.

Quantitative Data Summary

The key chemical and physical properties of **2',7'-Difluorofluorescein** are summarized in the table below for easy reference.

Property	Value	Reference(s)
Molecular Formula	C ₂₀ H ₁₀ F ₂ O ₅	[1][2][5]
Molecular Weight	368.28 g/mol	[5][6]
CAS Number	195136-58-4	[1][5]
Appearance	Orange to red solid powder	[4][7]
Solubility	Soluble in DMSO and chloroform; insoluble in water	[4][6]
Excitation Maximum (λ _{ex})	490 nm (in pH 9.0 buffer)	[4]
pKa	4.7 - 4.8 (at 22°C)	[4]
IUPAC Name	2-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)benzoic acid	[2]

Experimental Protocols

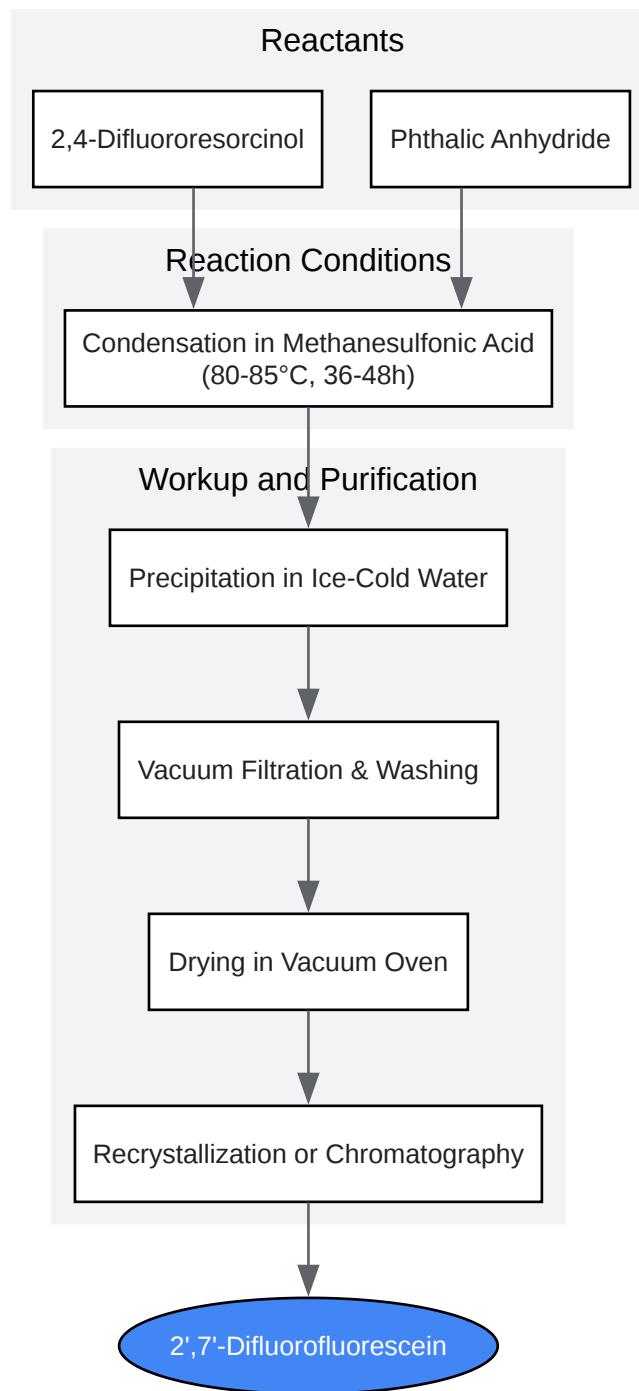
Synthesis of 2',7'-Difluorofluorescein

The synthesis of **2',7'-Difluorofluorescein** is typically achieved through the acid-catalyzed condensation of a fluorinated resorcinol derivative with phthalic anhydride.^[8] A general and detailed protocol is provided below.

Materials and Reagents:

- 2,4-Difluororesorcinol
- Phthalic anhydride
- Methanesulfonic acid
- Ice-cold water

- Dichloromethane
- Methanol
- Round-bottom flask (50 mL)
- Magnetic stirrer and stir bar
- Heating mantle with temperature controller
- Nitrogen inlet
- Büchner funnel and filter paper
- Rotary evaporator
- Vacuum oven


Procedure:

- To a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2,4-difluororesorcinol (2.0 mmol, 292 mg) and phthalic anhydride (1.0 mmol, 148 mg).[9]
- Under a gentle stream of nitrogen, carefully add methanesulfonic acid (2 mL) to the reaction mixture. The acid serves as both the solvent and the catalyst.[9]
- Heat the reaction mixture to 80-85°C with constant stirring and maintain this temperature for 36-48 hours under a nitrogen atmosphere.[8][9]
- The reaction progress can be monitored by thin-layer chromatography (TLC) using a mixture of dichloromethane and methanol (e.g., 9:1 v/v) as the eluent.[9]
- After the reaction is complete, allow the mixture to cool to room temperature.[9]
- Slowly and carefully pour the cooled reaction mixture into a beaker containing 14 mL of ice-cold water while stirring vigorously to precipitate the product.[9]

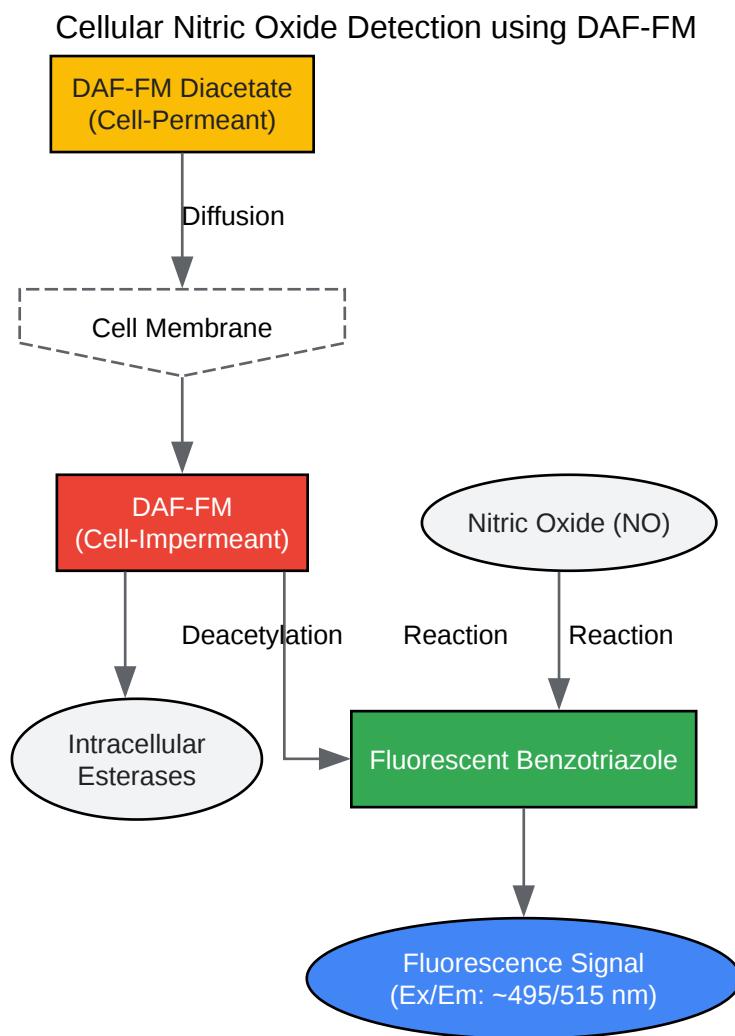
- Collect the crude product by vacuum filtration using a Büchner funnel and wash the solid with cold water to remove any residual acid.[9]
- Dry the crude product in a vacuum oven at 60°C to a constant weight.[9]
- For further purification, the crude product can be recrystallized from a suitable solvent system, such as methanol/water, or purified by silica gel column chromatography using a dichloromethane/methanol gradient.[9]

Experimental Workflow Diagram:

Synthesis Workflow of 2',7'-Difluorofluorescein

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **2',7'-Difluorofluorescein**.


Application in Nitric Oxide Detection (as DAF-FM)

2',7'-Difluorofluorescein is a precursor to 4-amino-5-methylamino-**2',7'-difluorofluorescein** (DAF-FM), a highly sensitive probe for the detection of nitric oxide (NO).^{[10][11]} The diacetate form, DAF-FM diacetate, is cell-permeant. Inside cells, esterases cleave the acetate groups, trapping the DAF-FM. DAF-FM is essentially non-fluorescent until it reacts with NO to form a fluorescent benzotriazole derivative.^{[10][11]}

Generalized Protocol for Cellular NO Detection:

- Probe Preparation: Prepare a stock solution of DAF-FM diacetate in high-quality anhydrous DMSO.
- Cell Loading: Dilute the stock solution to the final working concentration (typically 1-10 μ M) in a suitable buffer (e.g., serum-free medium or HBSS). Incubate the cells with the DAF-FM diacetate solution for 20-60 minutes at 37°C.
- Washing: Remove the loading solution and wash the cells with the buffer to remove any excess probe.
- NO Stimulation: Treat the cells with the experimental stimulus to induce NO production.
- Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer with excitation and emission wavelengths appropriate for the NO-adduct of DAF-FM (Ex/Em: ~495/515 nm).^[10]

Signaling Pathway Diagram:

[Click to download full resolution via product page](#)

Caption: Pathway of NO detection using DAF-FM diacetate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. americanelements.com [americanelements.com]

- 2. 2',7'-Difluorofluorescein | C20H10F2O5 | CID 6711158 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. 2',7'-Difluorofluorescein | Fluorescent Dye | 195136-58-4 | Invivochem [invivochem.com]
- 4. 2',7'-DIFLUOROFUORESCEIN CAS#: 195136-58-4 [m.chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. adipogen.com [adipogen.com]
- 7. 2',7'-Difluorofluorescein - CAS-Number 195136-58-4 - Order from Chemodex
[chemodex.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Invitrogen™ DAF-FM (4-Amino-5-Methylamino-2',7'-Difluorofluorescein) | Fisher
Scientific [fishersci.ca]
- To cite this document: BenchChem. [Chemical structure and molecular weight of 2',7'-
Difluorofluorescein]. BenchChem, [2025]. [Online PDF]. Available at:
[<https://www.benchchem.com/product/b057193#chemical-structure-and-molecular-weight-of-2-7-difluorofluorescein>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com